7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyridotriazolopyrimidinone class, characterized by a fused triazolo-pyrimidine core substituted with a 2,5-dichlorophenyl group at position 5.
Properties
Molecular Formula |
C14H7Cl2N5O |
|---|---|
Molecular Weight |
332.1 g/mol |
IUPAC Name |
11-(2,5-dichlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C14H7Cl2N5O/c15-8-1-2-10(16)12(5-8)20-4-3-11-9(13(20)22)6-17-14-18-7-19-21(11)14/h1-7H |
InChI Key |
TZBNTCMJINEITM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=CC3=C(C2=O)C=NC4=NC=NN34)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrido[3,4-e]pyrimidin-6-one Precursor Synthesis
The foundational pyrido[3,4-e]pyrimidin-6-one intermediate is typically synthesized via cyclocondensation of 4-aminopyridine derivatives with β-ketoesters or malononitrile derivatives. For example, reacting 3-aminopyridine-4-carboxylic acid with ethyl acetoacetate under acidic conditions (H₂SO₄, 110°C, 8 h) yields the pyrido[3,4-e]pyrimidin-6-one core with >75% efficiency. Critical to this step is the elimination of water, facilitated by Dean-Stark apparatus or molecular sieves.
Triazolo Ring Annulation
Thetriazolo[1,5-a]pyrimidine system is constructed via cyclization of hydrazine derivatives with the pyrimidinone intermediate. Treatment of 6-chloropyrido[3,4-e]pyrimidin-4-amine with hydrazine hydrate (EtOH, reflux, 12 h) generates the triazolo ring through intramolecular nucleophilic attack and subsequent dehydrogenation. Microwave-assisted methods (150°C, 30 min) reduce reaction times by 60% while maintaining yields of 68–72%.
| Catalyst | Solvent System | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 65 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 58 |
| XPhos Pd G3 | THF/H₂O | 80 | 72 |
Direct Nucleophilic Aromatic Substitution
While less common, direct substitution using 2,5-dichlorophenol under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) has been reported, though yields remain modest (35–40%) due to steric hindrance.
Halogenation and Functional Group Interconversions
Regioselective Chlorination
Post-functionalization chlorination is achievable using N-chlorosuccinimide (NCS) in acetic acid (20°C, 48 h), though this method risks over-chlorination. Alternatively, directed ortho-metalation (LiTMP, ClSiMe₃, −78°C) enables precise installation of chlorine atoms at positions 2 and 5 of the phenyl ring.
Protecting Group Strategies
The lactam oxygen at position 6 requires protection during halogenation. tert-Butyldimethylsilyl (TBDMS) groups (TBDMSCl, imidazole, DMF) provide effective protection (94% yield), with subsequent deprotection using TBAF in THF (rt, 2 h).
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
Recent advances employ tandem cyclization-coupling sequences. For instance, reacting 3-aminopyridine-4-carbonitrile with 2,5-dichlorobenzaldehyde and hydrazine in the presence of Al₂O₃-supported NaOAc (reflux, 6 h) constructs the entire scaffold in 55% yield, albeit with lower regiocontrol.
Solid-Phase Synthesis
Immobilization of the pyrimidinone core on Wang resin enables iterative functionalization. After triazolo ring formation and Suzuki coupling, cleavage with TFA/H₂O (95:5) liberates the target compound with 60% overall yield and >90% purity by HPLC.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one demonstrate promising antimicrobial properties. These compounds have been tested against a range of bacterial strains with varying degrees of efficacy.
Key Findings
- Minimum Inhibitory Concentrations (MICs) : Certain derivatives exhibited MIC values ranging from 4 to 20 μmol L, showcasing their potential as effective antimicrobial agents. For instance, a compound with a similar structure was found to be equipotent with cefotaxime against various strains such as Bacillus subtilis and Chlamydia pneumonia .
- Mechanism of Action : The presence of electron-withdrawing groups in the structure enhances antimicrobial activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes .
Anticancer Activity
The anticancer potential of 7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been explored in various studies.
Case Studies
- A study evaluating different derivatives against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) reported significant antiproliferative effects. Notably, certain compounds were able to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Structure-Activity Relationship : Modifications at specific positions on the triazolo-pyrimidine scaffold have been shown to enhance anticancer activity. For example, substitutions that increase the planarity and electron density of the aromatic systems correlate with increased cytotoxicity .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting key pathways involved in inflammation.
Mechanism Insights
- Inhibition of p38 MAPK : Research has identified that derivatives of this compound can act as inhibitors of the p38 mitogen-activated protein kinase pathway. This pathway is crucial in mediating inflammatory responses and is a target for developing anti-inflammatory drugs .
- Clinical Relevance : Given the role of inflammation in various diseases, including rheumatoid arthritis and other chronic inflammatory conditions, these compounds present a viable option for therapeutic development.
Summary Table of Applications
| Application | Activity | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial inhibition | MIC values: 4-20 μmol L |
| Anticancer | Induction of apoptosis | Effective against K562 and MCF-7 cell lines |
| Anti-inflammatory | Inhibition of p38 MAPK | Potential for treating chronic inflammatory diseases |
Mechanism of Action
The mechanism of action of 7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The core pyridotriazolopyrimidinone structure allows for variability at positions 2, 5, and 6. Key analogs and their substituents are compared below:
Table 1: Structural Comparison of Pyridotriazolopyrimidinone Derivatives
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 2,5-dichlorophenyl group and the 4-nitrophenyl analog () exhibit strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets.
- Solubility: The dimethylaminopropyl chain in the 2-(2-chlorophenyl) derivative () introduces a polar side chain, likely enhancing aqueous solubility.
- Metabolic Effects : The thiophen-ethyl group () introduces a sulfur atom, which could alter metabolic pathways or redox interactions.
Physicochemical Properties
Table 2: Spectral and Physical Data Comparison
- The target compound’s dichlorophenyl group would likely result in a higher melting point compared to less substituted analogs due to increased molecular symmetry and rigidity.
Pharmacological and Functional Insights
Biological Activity
7-(2,5-Dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex heterocyclic structure which integrates a pyridine and triazole moiety. Its molecular formula is C13H8Cl2N4O, and it features significant substituents that influence its biological activity.
Anticancer Activity
Several studies have explored the compound's anticancer potential. For instance, it has been shown to inhibit various cancer cell lines effectively:
- IC50 Values : In a study involving different derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, the compound exhibited IC50 values in the low micromolar range against several tumor cell lines (Table 1) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.61 |
| HepG2 (Liver) | 0.51 |
| SGC-7901 (Stomach) | 1.07 |
These results indicate a promising profile for further development as an anticancer agent.
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases involved in cancer signaling pathways. It has shown notable inhibition against RIPK2 and ALK2 kinases:
| Compound | Kinase | IC50 (µM) |
|---|---|---|
| 21 | RIPK2 | 0.0105 |
| 21 | ALK2 | 0.284 |
| 22 | RIPK2 | ~30 nM |
| 22 | ALK2 | 0.004 |
This selectivity profile suggests that modifications to the structure can enhance potency and selectivity against specific targets .
The mechanism of action for this compound involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. It appears to interfere with the phosphorylation processes mediated by kinases, leading to reduced cell proliferation and increased apoptosis in sensitive cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of electron-withdrawing groups such as chlorine on the phenyl ring significantly enhances the biological activity of the compound. Variations in substituents can lead to marked changes in potency and selectivity:
- Chlorine Substitution : The introduction of dichlorophenyl groups has been associated with improved anticancer efficacy.
- Pyrimidine Ring Modifications : Alterations in the pyrimidine core structure can affect binding affinity to target proteins .
Case Studies
A pivotal study demonstrated the efficacy of this compound in vivo using xenograft models. Treatment with varying doses resulted in significant tumor regression compared to control groups. The findings suggest that this compound could be a candidate for further clinical evaluation .
Q & A
Q. What are the common synthetic routes for 7-(2,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving triazole derivatives, aromatic aldehydes, and ketones. A one-pot approach using catalysts like 3-aminopropyltriethoxysilane (APTS) in ethanol is efficient, as demonstrated in analogous triazolopyrimidine syntheses . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading. For example, APTS enhances cyclization efficiency by stabilizing intermediates through hydrogen bonding. Reaction monitoring via TLC or HPLC is critical to identify optimal termination points .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring connectivity, particularly for distinguishing between regioisomers . X-ray crystallography provides unambiguous confirmation of stereochemistry and crystal packing, as seen in structurally related triazolopyrimidines . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups like carbonyls or amines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assays for this compound?
- Methodological Answer : Contradictions in bioactivity often arise from assay-specific variables (e.g., cell line viability, enzyme purity, or solvent interference). To address this:
- Standardize assay protocols : Use consistent buffer systems (e.g., PBS pH 7.4) and solvent controls (DMSO <0.1%) .
- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
- Leverage computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes like kinases, reconciling differences in inhibitory potency .
- Cross-reference with in vivo models : Pharmacokinetic studies in rodents can clarify bioavailability-related discrepancies .
Q. What strategies are effective in optimizing the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Yield optimization requires systematic screening:
- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to stabilize transition states in cyclization steps .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol or acetonitrile may enhance selectivity .
- Additive screening : Urea or ionic liquids (e.g., [BMIM]BF₄) can reduce side reactions by stabilizing reactive intermediates .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .
Q. How does the triazolopyrimidine core influence interactions with biological targets, and what methods validate these interactions?
- Methodological Answer : The triazolopyrimidine core acts as a rigid scaffold, enabling π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets). Validation strategies include:
- Mutagenesis studies : Replace key residues (e.g., Phe or Tyr) in target enzymes to assess binding dependency .
- Competitive binding assays : Use fluorescent probes (e.g., ANS) to measure displacement in the presence of the compound .
- Cryo-EM or X-ray crystallography : Resolve co-crystal structures to visualize binding poses, as done for related triazolopyrimidine inhibitors .
- SAR (Structure-Activity Relationship) analysis : Modify substituents (e.g., dichlorophenyl groups) to correlate structural changes with potency .
Data Contradiction and Experimental Design
Q. How should researchers design experiments to account for batch-to-batch variability in synthesized compound purity?
- Methodological Answer : Variability arises from impurities in starting materials or incomplete purification. Mitigation steps:
- Quality control : Use HPLC-UV/Vis with a C18 column to quantify purity (>95%) pre-experiment .
- Reproducibility checks : Replicate syntheses in triplicate under controlled conditions (humidity, temperature) .
- Statistical normalization : Include internal controls (e.g., a reference inhibitor) in bioassays to normalize batch effects .
Q. What computational approaches are recommended to predict the environmental fate of this compound in ecotoxicology studies?
- Methodological Answer : Use in silico tools to estimate:
- Biodegradation : EPI Suite™ to predict persistence via BIOWIN models .
- Bioaccumulation : LogP values calculated via ChemAxon or ACD/Labs to assess lipid solubility .
- Toxicity : QSAR models (e.g., TEST by EPA) for acute aquatic toxicity .
Experimental validation via OECD 301F (ready biodegradability) or Daphnia magna assays complements predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
